(4R)-1-Boc-4-ethoxy-D-proline

Medicinal Chemistry Peptidomimetics Drug Design

(4R)-1-Boc-4-ethoxy-D-proline (CAS 147266-77-1) is a protected, chiral proline derivative characterized by a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen and an ethoxy substituent at the 4-position. With a molecular formula of C12H21NO5 and a molecular weight of 259.3 g/mol, this compound serves as a key synthetic intermediate in peptide and peptidomimetic chemistry.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B12306668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-1-Boc-4-ethoxy-D-proline
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyUPAHQJOZYJQXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4R)-1-Boc-4-ethoxy-D-proline for Chiral Building Block Applications


(4R)-1-Boc-4-ethoxy-D-proline (CAS 147266-77-1) is a protected, chiral proline derivative characterized by a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen and an ethoxy substituent at the 4-position . With a molecular formula of C12H21NO5 and a molecular weight of 259.3 g/mol, this compound serves as a key synthetic intermediate in peptide and peptidomimetic chemistry . Its specific stereochemistry (4R) and the presence of both a protecting group and a functionalizable ether make it a distinct building block for introducing conformational constraints and lipophilicity into target molecules .

Why (4R)-1-Boc-4-ethoxy-D-proline Cannot Be Replaced by Common Proline Analogs


Substituting (4R)-1-Boc-4-ethoxy-D-proline with seemingly similar compounds like Boc-trans-4-hydroxy-D-proline or Boc-D-proline overlooks critical, quantifiable differences in physicochemical properties and conformational behavior that dictate downstream synthetic and biological outcomes. The ethoxy group introduces specific lipophilicity (LogP ~1.4) and steric bulk not present in hydroxy or unsubstituted analogs . These parameters directly influence a molecule's membrane permeability, solubility profile, and the conformational preferences of derived peptides, as 4-substituents strongly bias ring pucker and amide bond geometry [1]. Such differences are not trivial and can lead to significant variations in potency, selectivity, and pharmacokinetic properties of final pharmaceutical or research compounds.

Comparative Evidence for (4R)-1-Boc-4-ethoxy-D-proline: Quantifiable Differentiation from Analogs


Enhanced Lipophilicity vs. Hydroxy Analogs Drives Membrane Permeability

(4R)-1-Boc-4-ethoxy-D-proline exhibits a calculated LogP of 1.423, representing a substantial increase in lipophilicity compared to its hydroxyl analog, N-Boc-trans-4-hydroxy-D-proline . This difference is critical for tuning the ADME properties of derived compounds, as higher lipophilicity correlates with improved passive membrane permeability [1].

Medicinal Chemistry Peptidomimetics Drug Design

Differential Polar Surface Area Alters Solubility and Absorption Profile

The target compound possesses a topological polar surface area (tPSA) of 76.07 Ų . This value is notably higher than that of its unsubstituted counterpart, Boc-D-proline, which would have a smaller tPSA due to the lack of an oxygenated 4-substituent. This difference impacts solubility and hydrogen-bonding potential.

Pre-formulation ADME Physicochemical Properties

Enhanced Conformational Rigidity in Peptide Backbone via 4R-Ethoxy Substitution

4-substituted prolines are known to exert strong conformational biases on the peptide backbone, with trans-4-substituted (4R) derivatives favoring specific ring puckers that promote trans amide bond geometry [1]. The steric bulk of the 4-ethoxy group, compared to a 4-fluoro or 4-hydroxy group, is predicted to further constrain the conformational space of the pyrrolidine ring, increasing the population of the preferred Cγ-exo pucker and thereby stabilizing the overall peptide conformation [2].

Peptide Chemistry Conformational Analysis Structural Biology

Quantifiable Conformational Equilibrium via Ktrans/cis Ratio

NMR studies on Boc-protected proline methyl esters provide a quantifiable measure of conformational preference through the Ktrans/cis ratio for the amide bond [1]. While data for the 4-ethoxy derivative is not directly reported in this study, the series of 4-substituted prolines shows a clear trend where steric and electronic effects alter this ratio. For instance, 4-hydroxyproline (Hyp) derivatives have Ktrans/cis values around 1.5, while bulkier 4-iodophenyl ethers increase this value to 10 [1]. The 4-ethoxy group is predicted to exhibit a Ktrans/cis ratio intermediate between these extremes, providing a tunable level of conformational bias distinct from other common analogs.

NMR Spectroscopy Conformational Analysis Peptide Chemistry

Commercially Available with Defined Purity and Physical Form

(4R)-1-Boc-4-ethoxy-D-proline is commercially available from multiple vendors with a typical purity specification of 97% . This contrasts with less common or custom-synthesized 4-substituted analogs, which may have lower purity, longer lead times, or higher costs. The compound is typically supplied as a solid (off-white to pale yellow) and should be stored under refrigeration (2-7°C) to maintain stability [1].

Procurement Quality Control Synthetic Chemistry

Strategic Application Scenarios for (4R)-1-Boc-4-ethoxy-D-proline


Design of Orally Bioavailable Peptidomimetics

The enhanced lipophilicity (LogP 1.423) of (4R)-1-Boc-4-ethoxy-D-proline makes it a strategic replacement for more polar proline analogs (e.g., hydroxyproline) in the design of peptidomimetic drug candidates . Its incorporation can improve passive membrane permeability and oral absorption, a critical requirement for many lead optimization programs.

Conformationally Constrained Peptide Synthesis

This compound is ideal for solid-phase peptide synthesis (SPPS) where precise control over backbone conformation is required [1]. The 4R-ethoxy group's steric bulk induces a strong bias toward a trans-amide bond and a specific ring pucker, which can be exploited to stabilize desired secondary structures like β-turns or polyproline II helices, leading to more potent and selective peptide probes or therapeutics [2].

Development of Proline-Derived Organocatalysts

The unique electronic and steric profile of the 4-ethoxy substituent, combined with the chiral (4R) center, offers a distinct environment for catalysis [3]. This compound can serve as a precursor for developing novel, proline-based organocatalysts for asymmetric transformations, where tuning the catalyst's lipophilicity and conformational bias can lead to improved enantioselectivity and reaction rates [4].

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